4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structure, which includes a bicyclo[3.2.1]octane framework with a pyrimidine ring at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Janus kinases (JAKs), which play a crucial role in various signaling pathways related to immune response and cell proliferation. The compound's molecular formula is , and it has a molecular weight of approximately 190.25 g/mol .
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane falls under the category of nitrogen-containing heterocyclic compounds. It is classified as a bicyclic amine due to its structural features, which include two nitrogen atoms within the bicyclic framework. The compound is synthesized for research purposes in various fields, including organic chemistry and pharmacology.
The synthesis of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane typically involves several multi-step processes aimed at achieving high yields and purity. Recent patents have detailed specific synthetic routes that utilize various reagents and conditions tailored for optimal results.
One common method involves the cycloaddition of azomethine ylides derived from pyrimidine precursors with suitable dienophiles. This reaction can be finely tuned by adjusting parameters such as temperature, solvent, and reaction time to enhance yield and selectivity.
The chemical reactivity of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane can be explored through various modification reactions aimed at enhancing its biological activity or creating derivatives with specific properties. Notably, reactions involving nucleophilic substitutions or cyclization can lead to the formation of more complex derivatives that retain or enhance the biological efficacy of the parent compound.
For instance, the introduction of different substituents on the pyrimidine ring can modulate its interaction with biological targets, potentially increasing its potency as a JAK inhibitor or exploring other therapeutic avenues.
The mechanism of action for 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane primarily involves its interaction with Janus kinases, where it acts as an inhibitor by binding to the active site of these enzymes. This binding inhibits the phosphorylation processes critical for JAK-mediated signaling pathways involved in immune responses and cellular proliferation.
Research indicates that this compound may also exhibit interactions with other biological targets beyond JAKs, suggesting potential applications in treating various conditions such as rheumatoid arthritis and certain cancers due to its anti-inflammatory properties .
The physical properties of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane include:
Property | Value |
---|---|
Molecular Weight | 190.25 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents; specific solubility data not provided |
Chemical properties include moderate lipophilicity indicated by the LogP value, which suggests favorable absorption characteristics for potential therapeutic applications .
The primary applications of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane lie in medicinal chemistry:
Additionally, derivatives of this compound are being explored for their potential applications in developing new materials or catalysts due to their unique structural properties .
Bicyclic diazabicyclo scaffolds serve as privileged structural frameworks in medicinal chemistry due to their defined three-dimensional conformations and enhanced binding specificity. The 1,4-diazabicyclo[3.2.1]octane system exemplifies this through its bridged bicyclic architecture, which imposes conformational rigidity and precise spatial orientation of pharmacophoric elements. This rigidity reduces the entropic penalty upon protein binding, significantly improving ligand-receptor affinity. In KRAS-G12D inhibition, such scaffolds enable selective interactions with the challenging SWII allosteric pocket—a key target in oncology drug discovery due to its role in 20–50% of pancreatic, biliary, and colorectal cancers [1]. Molecular docking studies reveal that the protonatable nitrogen atoms within the diazabicyclo[3.2.1]octane moiety form critical hydrogen bonds with Asp12 and Gly60 residues of KRAS-G12D, disrupting GTPase signaling pathways [1] [3]. The scaffold's molecular geometry also mitigates off-target binding by sterically excluding interactions with wild-type KRAS, addressing a major selectivity challenge in oncoprotein targeting [3].
Table 1: Comparative Binding Affinities of Bicyclic Scaffolds in KRAS-G12D Inhibition
Scaffold Type | ΔG (kcal/mol) | Key Protein Interactions | Selectivity Index (vs. WT KRAS) |
---|---|---|---|
1,4-Diazabicyclo[3.2.1]octane | -9.8 | H-bonds with Asp12/Gly60 | 4.9-fold |
Piperidine | -6.2 | Van der Waals only | 1.1-fold |
Homopiperazine | -8.5 | H-bonds with Glu92/His95 | 3.2-fold |
Pyrimidine heterocycles function as versatile molecular platforms in kinase and oncoprotein inhibitors due to their hydrogen-bonding capabilities and ease of functionalization. As electron-deficient aromatic systems, pyrimidine rings engage in both dipole-dipole interactions and π-stacking within hydrophobic binding pockets. In KRAS-G12D inhibitors, the 4-pyrimidin-5-yl substitution pattern positions hydrogen bond acceptors to interact with backbone amides in the switch-II region (Phe28, Thr35), while allowing hydrophobic extensions into adjacent sub-pockets [1]. This dual functionality underpins the efficacy of compounds like 10k (IC₅₀ = 9 nM), where the pyrimidine core connects a naphthalene fragment (occupying switch-II pocket) and a homopiperazine moiety (targeting His95) [1] [2]. Structure-activity relationship (SAR) analyses demonstrate that C5-substituents on pyrimidine—particularly aryl or heteroaryl groups—enhance potency by 10–100-fold compared to unsubstituted analogs, attributable to complementary shape matching with the Asp12-mutated pocket [1] [3].
Table 2: Impact of Pyrimidine C5-Substituents on Antiproliferative Activity
C5-Substituent | KRAS-G12D IC₅₀ (μM) | Cellular IC₅₀ (Panc1, μM) | LogP |
---|---|---|---|
None | >50 | >10 | 1.2 |
4-Fluorophenyl | 0.15 | 2.8 | 3.5 |
1-Naphthyl | 0.009 | 1.40 | 4.1 |
2-Quinolinyl | 0.007 | 0.92 | 3.8 |
The fusion of 1,4-diazabicyclo[3.2.1]octane with pyrimidin-5-yl groups generates bifunctional pharmacophores that concurrently address steric and electronic requirements for KRAS-G12D inhibition. The bicyclic system's protonatable tertiary nitrogen (pKₐ ∼8.5) forms salt bridges with Asp12's carboxylate group—a critical interaction unattainable with monocyclic amines [1]. Synthetic routes to 4-pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane derivatives typically involve Buchwald-Hartwig coupling between 5-bromopyrimidine and Boc-protected diazabicyclo[3.2.1]octane precursors, followed by deprotection and functionalization (yields: 45–78%) [2] [6]. This modular synthesis enables rapid exploration of structure-property relationships, as evidenced by compound 10c—a derivative featuring this core—which exhibits 4.9-fold selectivity for KRAS-G12D-mutated Panc1 cells over wild-type A549 cells despite weak enzymatic inhibition (IC₅₀ >10 μM) [1]. The scaffold's low molecular weight (∼200 g/mol fragment) and sp³-rich character (Fsp³ = 0.63) improve solubility and reduce metabolic clearance, addressing limitations of planar heteroaromatics [3] [6].
Table 3: Structural and Physicochemical Profile of 4-Pyrimidin-5-yl-1,4-Diazabicyclo[3.2.1]octane
Property | Value | Method/Reference |
---|---|---|
IUPAC Name | 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.2.1]octane | CAS 5492-61-5 [5] |
Molecular Formula | C₁₀H₁₅N₄⁺ | HRMS [1] |
SMILES | N12CC(NCC2)CC1-c1cncnc1 | PubChem [6] |
logP | 1.8 | Chromatographic [1] |
Hydrogen Bond Acceptors | 4 | Calculated [3] |
Hydrogen Bond Donors | 1 (tertiary N⁺) | pKₐ titration [2] |
Synthetic Yield | 65–78% | Buchwald-Hartwig [2] |
The scaffold's bridged quinuclidine-like geometry positions the pyrimidine ring perpendicular to the diazabicyclo plane, enabling simultaneous engagement with discontinuous epitopes in shallow protein interfaces. This vectorial diversity is exploited in PROTAC designs, though initial conjugates (e.g., 26a/b) showed reduced cellular potency (IC₅₀ = 3–5 μM) due to impaired membrane permeability from E3 ligase linkers [1] [2]. Future optimization requires balancing ternary complex formation with physicochemical properties—a challenge addressable through the intrinsic adaptability of this bifunctional core.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: